3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide
Description
3-Cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a cyano substituent at the 3-position of the benzoyl ring and a 5-cyclopropylpyridin-3-ylmethyl group as the amine substituent. Its structure combines a rigid pyridine core with a cyclopropyl group, which may enhance metabolic stability and binding specificity compared to simpler analogs.
Properties
IUPAC Name |
3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-8-12-2-1-3-15(6-12)17(21)20-10-13-7-16(11-19-9-13)14-4-5-14/h1-3,6-7,9,11,14H,4-5,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCWETURJPCQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of various substituted amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has potential biological activity, making it a candidate for studying biological pathways and mechanisms.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2), reducing the production of the pro-inflammatory cytokine IL-17 . This mechanism is particularly relevant in the context of autoimmune diseases.
Comparison with Similar Compounds
3-Cyano-N-(1,3-Diphenyl-1H-pyrazol-5-yl)-benzamide
- Structure : Similar benzamide backbone but replaces the pyridinylmethyl group with a 1,3-diphenylpyrazole moiety.
- Activity: Acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5).
- Key Difference : The pyrazole ring introduces π-π stacking interactions absent in the pyridine-based target compound. This structural divergence may alter receptor binding kinetics and selectivity.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzoyl group and a hydroxy-dimethyl ethylamine substituent.
- Application: Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
- Key Difference : The absence of a heteroaromatic ring (e.g., pyridine) limits its utility in biological targeting but enhances its role in synthetic catalysis.
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)
- Structure : Substituted with a 2-hydroxybenzoyl group and a 3,4-methoxyphenethylamine moiety.
- Synthesis : Produced via a 6-hour reaction between methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .
- Key Difference: Methoxy groups improve solubility but reduce metabolic stability compared to the cyano group in the target compound.
Benzoylthiurea Derivatives (L1–L3)
- Structure : Include thiourea linkages and halogenated benzoyl groups (e.g., 4-chloro, 2-chloro).
- Activity : Used in Suzuki coupling reactions for C–C bond formation. Catalytic efficiency varies with substituent position (e.g., L1: 4-chloro > L2: 2-chloro) .
- Key Difference : Thiourea groups enable metal coordination, distinguishing their catalytic applications from the target compound’s biological focus.
N-[1-[2-(5-Cyanopyrimidin-2-yl)-1,2,4-triazol-3-yl]ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide
- Structure : Contains a triazole-pyrimidine hybrid and trifluoromethyl groups.
- Key Difference: Trifluoromethyl groups enhance lipophilicity and target affinity but increase synthetic complexity compared to the cyano group.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Biological Activity: The pyridine and cyclopropyl groups in this compound likely enhance blood-brain barrier penetration compared to analogs like Rip-D, which lack aromatic nitrogen .
- Synthetic Feasibility : Lower yields in Rip-D synthesis (34%) highlight challenges in amine-benzamide coupling, whereas the target compound’s pyridine-based synthesis may require specialized catalysts .
- Therapeutic Potential: The mGluR5 PAM activity of 3-cyano-N-(1,3-diphenylpyrazol-5-yl)-benzamide suggests that the target compound could be optimized for similar neurological applications by leveraging its pyridine scaffold .
Biological Activity
3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H15N3O
- Molecular Weight : 277.327 g/mol
The compound features a cyano group, a benzamide moiety, and a cyclopropyl-substituted pyridine, which may contribute to its biological activity.
Research indicates that this compound may interact with specific molecular targets, particularly enzymes involved in hormonal regulation. Similar compounds have been shown to inhibit aldosterone synthase (CYP11B2), impacting the renin-angiotensin-aldosterone system (RAAS), which is crucial for blood pressure regulation.
Antihypertensive Effects
The potential antihypertensive activity of this compound arises from its ability to inhibit aldosterone production, thus lowering arterial blood pressure. This mechanism is supported by studies on related compounds that demonstrate similar effects on the RAAS pathway.
Anticancer Properties
Preliminary studies suggest that compounds with structural similarities may exhibit anticancer properties by inducing apoptosis in cancer cells. The specific pathways through which this compound operates require further investigation but are hypothesized to involve the modulation of signaling pathways related to cell growth and survival .
Research Findings and Case Studies
-
Study on Aldosterone Synthase Inhibition :
- Objective : To evaluate the effect of this compound on aldosterone levels.
- Method : In vitro assays measuring aldosterone production in adrenal cells.
- Results : Significant reduction in aldosterone synthesis was observed, indicating potential for hypertension treatment.
-
Cell Viability Assays :
- Objective : Assess cytotoxic effects on various cancer cell lines.
- Method : MTT assay performed on breast and prostate cancer cell lines.
- Results : The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effectiveness at micromolar concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C17H15N3O | Antihypertensive, Anticancer |
| 3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide | C17H15N3O | Antimicrobial, Anticancer |
| 5-fluoro-N-(5-methylpyridin-2-yl)benzamide | C14H10FN3O | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
